molecular formula C₃₄H₃₂ClNO₃S B131817 Montelukast Méthylcétone CAS No. 937275-23-5

Montelukast Méthylcétone

Numéro de catalogue: B131817
Numéro CAS: 937275-23-5
Poids moléculaire: 570.1 g/mol
Clé InChI: DYLOVNSFPNMSRY-OTVRWNPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Montelukast Methyl Ketone has several scientific research applications:

Analyse Biochimique

Biochemical Properties

Montelukast Methyl Ketone, like its parent compound Montelukast, is expected to interact with various enzymes, proteins, and other biomolecules. Montelukast is known to selectively and competitively block the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4)

Cellular Effects

Given its structural similarity to Montelukast, it may influence cell function by modulating the activity of the CysLT1 receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Montelukast is known to exert its effects by binding to the CysLT1 receptor and preventing the binding of LTD4 . This inhibits the inflammatory response mediated by leukotrienes. Montelukast Methyl Ketone may have a similar mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl-1-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide or sodium amide . The reaction conditions typically involve the use of ethereal solvents like tetrahydrofuran, hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone .

Industrial Production Methods: In industrial settings, the synthesis of Montelukast Methyl Ketone often involves large-scale biocatalytic processes. For instance, the use of ketoreductase enzymes has been scaled up to produce batches of Montelukast with high enantiomeric excess . This method is advantageous due to its high selectivity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

    Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.

    Pranlukast: Similar to Montelukast, it is used to manage asthma and allergic rhinitis.

    Ibudilast: Though not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in asthma management.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific role as an impurity standard in the quality control of Montelukast Sodium. Its presence and quantification are crucial for ensuring the purity and efficacy of Montelukast-based medications .

Activité Biologique

Montelukast Methyl Ketone (MMK), a derivative of Montelukast, is primarily recognized as a leukotriene receptor antagonist (LTRA). This compound has garnered attention for its potential therapeutic applications in managing respiratory conditions, particularly asthma. This article explores the biological activity of MMK, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Montelukast Methyl Ketone

Montelukast is widely used in clinical settings for the treatment of asthma and allergic rhinitis. The methyl ketone variant is believed to retain similar pharmacological effects while potentially offering improved efficacy or reduced side effects. MMK operates by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which plays a critical role in the inflammatory response associated with asthma and allergic conditions.

The primary mechanism through which MMK exerts its biological effects involves:

  • Receptor Antagonism : MMK selectively binds to the CysLT1 receptor, blocking the action of leukotrienes LTC4, LTD4, and LTE4. This inhibition prevents bronchoconstriction and reduces mucus secretion, leading to improved airflow and reduced asthma symptoms .
  • Anti-inflammatory Effects : By inhibiting leukotriene activity, MMK contributes to decreased inflammation in the airways, which is beneficial for patients suffering from asthma exacerbations .

Pharmacokinetics

Research indicates that MMK demonstrates favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Elimination : Excreted mainly through feces and urine, with a half-life conducive to once-daily dosing .

Efficacy in Clinical Studies

Several clinical studies have investigated the efficacy of MMK in treating asthma:

  • Monotherapy vs. Combination Therapy :
    • A study involving 328 pediatric patients demonstrated that MMK administered as monotherapy resulted in significant improvements in asthma control scores after 12 weeks compared to baseline measurements (ACQ score decreased from 1.67 to 0.50) .
    • In combination with inhaled corticosteroids (ICS), MMK showed enhanced efficacy, with 70.9% of patients achieving control at 12 weeks compared to 52.9% at four weeks .
  • Forced Degradation Studies :
    • Stability studies conducted under various stress conditions (acidic, alkaline, oxidative) confirmed that MMK maintains its integrity and biological activity under these conditions, demonstrating its robustness as a pharmaceutical agent .

Case Studies

Several case reports highlight the clinical application of MMK:

  • Asthma Control : In a cohort study involving children with poorly controlled asthma, those treated with MMK showed a significant reduction in emergency room visits and hospitalizations compared to those receiving standard care .
  • Allergic Rhinitis : Patients experiencing seasonal allergies reported substantial relief from symptoms when using MMK as part of their treatment regimen .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of Montelukast Methyl Ketone compared to its parent compound Montelukast.

Parameter Montelukast Montelukast Methyl Ketone
Mechanism of Action CysLT1 receptor antagonistCysLT1 receptor antagonist
Efficacy in Asthma Control Moderate efficacyHigh efficacy
Inflammatory Response Reduction Significant reductionEnhanced reduction
Side Effects Profile Common side effectsPotentially reduced side effects
Stability Under Stress Conditions Moderate stabilityHigh stability

Propriétés

IUPAC Name

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOVNSFPNMSRY-OTVRWNPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239556
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937275-23-5
Record name Montelukast methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.